2,3,4-Tri-O-benzoylfucopyranosyl bromide

Description

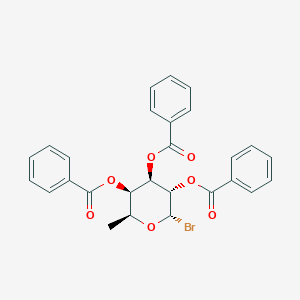

2,3,4-Tri-O-benzoylfucopyranosyl bromide is a glycosyl bromide derivative of fucose, a 6-deoxy sugar with the L-configuration. The compound features benzoyl ester groups at the 2-, 3-, and 4-positions of the fucopyranose ring, leaving the anomeric carbon (C1) activated for glycosylation reactions. This molecule is widely used in carbohydrate chemistry as a glycosyl donor, particularly in the synthesis of fucose-containing oligosaccharides, glycoconjugates, and natural products. The benzoyl protecting groups enhance stability during synthesis and influence the stereochemical outcome of glycosylation by participating in neighboring-group participation (NGP) mechanisms .

Properties

CAS No. |

131897-73-9 |

|---|---|

Molecular Formula |

C27H23BrO7 |

Molecular Weight |

539.4 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |

InChI |

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1 |

InChI Key |

ZNQXFYBHGDPZCZ-JYZZCPHSSA-N |

SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Other CAS No. |

131897-73-9 |

Synonyms |

2,3,4-tri-O-benozyl-alpha-fucopyranosyl bromide 2,3,4-tri-O-benzoylfucopyranosyl bromide tri-Bz-Fuc-B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Glycosyl Bromides

The reactivity, stability, and applications of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can be contextualized by comparing it with structurally analogous glycosyl bromides. Below is a detailed analysis:

Structural and Functional Comparison

Key Observations :

Protecting Group Chemistry :

- Benzoyl groups (in the fucose derivative) are electron-withdrawing esters that stabilize the oxocarbenium ion intermediate during glycosylation, favoring α-selectivity via NGP .

- Benzyl groups (ether) in the tetra-O-benzyl glucosyl bromide are more stable under acidic conditions but lack NGP effects, often requiring promoters like silver triflate .

- Pivaloyl groups (bulky esters) in the tetra-O-pivaloyl glucosyl bromide increase steric hindrance, promoting β-selectivity by disfavoring NGP .

Sugar Core Differences :

- The L-fucose core in the target compound is a deoxy sugar, reducing steric hindrance at C6 compared to D-glucose derivatives. This enhances its reactivity in specific glycosylation contexts, such as forming α-linked fucosides found in cancer-associated antigens .

Reactivity and Stability: The fucose derivative’s benzoyl groups hydrolyze under basic conditions, limiting its use in alkaline environments. In contrast, benzyl-protected glucosyl bromides are stable under basic conditions but require harsher deprotection (e.g., hydrogenolysis) . Pivaloyl-protected glucosyl bromides exhibit slower reaction kinetics due to steric effects, making them less favorable for rapid glycosylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.